Cas no 76497-82-0 (4-Amino Levamisole)

4-Amino Levamisole 化学的及び物理的性質
名前と識別子
-
- 4-Amino Levamisole
- (S)-4-(2,3,5,6-TetrahydroiMidazo[2,1-b]thiazol-6-yl)-benzenaMine
- 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
- 4-[(6S)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]ANILINE
- (S)-4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)aniline
- DTXSID00747004
- 76497-82-0
-
- インチ: InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1
- InChIKey: UTPPGYXTOFTCDF-SNVBAGLBSA-N
- ほほえんだ: C1CSC2=NC(CN21)C3=CC=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 219.08301860g/mol
- どういたいしつりょう: 219.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 66.9Ų
4-Amino Levamisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A293335-5mg |
4-Amino levamisole |
76497-82-0 | 5mg |
$ 870.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945342-5mg |
(s)-4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)aniline |
76497-82-0 | 98% | 5mg |
¥3662.00 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-480623-5 mg |
4-Amino Levamisole, |
76497-82-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-480623-5mg |
4-Amino Levamisole, |
76497-82-0 | 5mg |
¥2858.00 | 2023-09-05 | ||
TRC | A293335-2.5mg |
4-Amino levamisole |
76497-82-0 | 2.5mg |
$ 410.00 | 2022-06-08 | ||
TRC | A293335-1mg |
4-Amino levamisole |
76497-82-0 | 1mg |
$ 265.00 | 2022-06-08 | ||
A2B Chem LLC | AH52732-5mg |
4-Amino Levamisole |
76497-82-0 | 5mg |
$1175.00 | 2024-04-19 | ||
A2B Chem LLC | AH52732-50mg |
4-Amino Levamisole |
76497-82-0 | 50mg |
$3425.00 | 2024-04-19 |
4-Amino Levamisole 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
4-Amino Levamisoleに関する追加情報
4-Amino Levamisole: A Comprehensive Overview
4-Amino Levamisole, also known by its CAS number CAS No 76497-82-0, is a compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is a derivative of levamisole, a well-known anthelmintic agent, and has been extensively studied for its potential applications in various industries. The name 4-Amino Levamisole reflects its structural composition, where an amino group is attached to the fourth position of the levamisole molecule. This modification imparts unique chemical properties that make it a subject of interest for researchers and industry professionals alike.
The chemical structure of 4-Amino Levamisole consists of a bicyclic framework with an amino group at the fourth position. This structure contributes to its stability and reactivity, making it suitable for various chemical reactions. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of anti-parasitic agents. Researchers have explored its ability to target specific enzymes involved in parasitic infections, offering a promising avenue for novel therapeutic interventions.
In terms of synthesis, 4-Amino Levamisole can be prepared through a series of well-defined chemical reactions. The process typically involves the modification of levamisole with an amino group at the fourth position, which requires precise control over reaction conditions to ensure optimal yield and purity. Advanced techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of this process, reducing reaction times and improving product quality.
The application of 4-Amino Levamisole extends beyond pharmacology. It has been investigated for its potential use in agrochemicals, particularly as a component in pesticides and herbicides. Its ability to inhibit key enzymes in pest species makes it a valuable candidate for developing eco-friendly agricultural solutions. Recent research has focused on optimizing its bioavailability and minimizing environmental impact, ensuring sustainable agricultural practices.
From an environmental perspective, the ecological impact of 4-Amino Levamisole has been a topic of interest. Studies have shown that while it exhibits high efficacy against target organisms, it poses minimal risk to non-target species when used appropriately. This makes it an attractive option for integrated pest management systems, where minimizing ecological disruption is a priority.
In conclusion, 4-Amino Levamisole, with its CAS number CAS No 76497-82-0, represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of innovative solutions in pharmacology and agriculture. As research continues to uncover new potentials for this compound, its role in advancing scientific and industrial frontiers is expected to grow significantly.
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